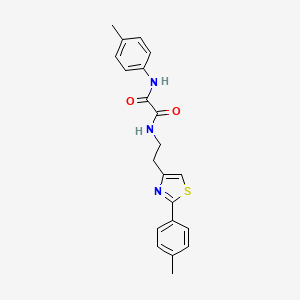

N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Wissenschaftliche Forschungsanwendungen

Spectral and Structural Analysis

- Spectral and Structural Density Functional Theory Analysis : A study conducted spectral and structural density functional theory (DFT) analysis on thiosemicarbazides and their Pd(II) complexes, providing insights into the geometry, vibrational wavenumbers, and NMR of similar compounds. This research could contribute to understanding the electronic structure and bonding of N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide-related compounds (Abdel‐Rhman et al., 2012).

Antitumor Activities

- Synthesis and Antitumor Activity : A study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated their antitumor activities, revealing promising activities against hepatocellular carcinoma (HepG2) cell lines. This suggests potential applications of related compounds in cancer therapy (Gomha et al., 2016).

Synthesis Methodologies

- Novel Synthetic Approaches : Research introduced novel acid-catalyzed rearrangement methodologies for the synthesis of di- and mono-oxalamides from oxirane-2-carboxamides, offering a new route that could be applicable to the synthesis of compounds including N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide (Mamedov et al., 2016).

Antimicrobial Activities

- Antimicrobial Screening : Another study focused on the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole compounds. These compounds showed significant antibacterial activities, indicating the potential for related compounds to serve as antimicrobial agents (Landage et al., 2019).

Corrosion Inhibition

- Corrosion Monitoring : The corrosion inhibition effects of thiazole derivatives on mild steel in sulfuric acid solutions were studied, highlighting the potential of thiazole-based compounds in protecting against corrosion (Khaled & Amin, 2009).

Eigenschaften

IUPAC Name |

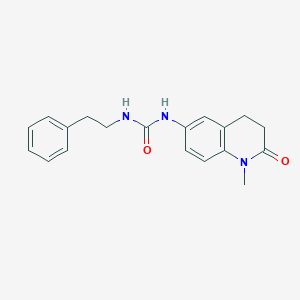

N'-(4-methylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-14-3-7-16(8-4-14)21-24-18(13-27-21)11-12-22-19(25)20(26)23-17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVZUOGRBVIKSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2596055.png)

![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate](/img/structure/B2596056.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2596057.png)

![N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2596067.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide](/img/structure/B2596071.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide](/img/structure/B2596072.png)

![Ethyl 2-(benzofuran-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2596076.png)

![7-(4-methoxybenzoyl)-5-(2-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2596077.png)